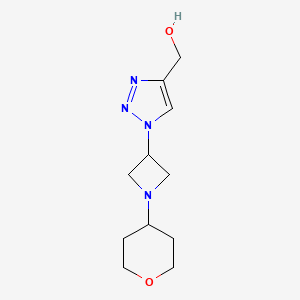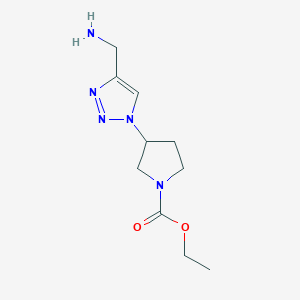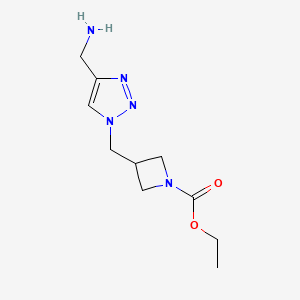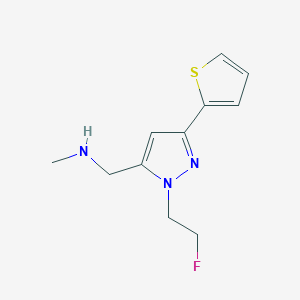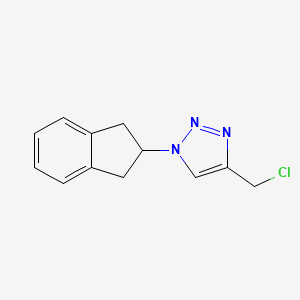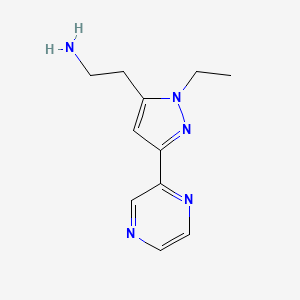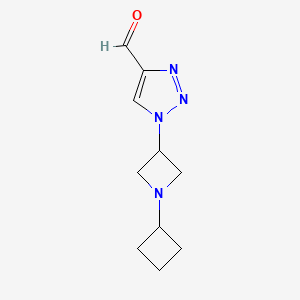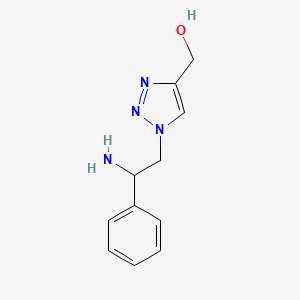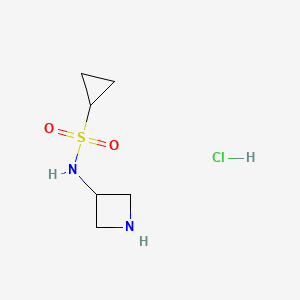
4-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole
Vue d'ensemble
Description
4-(Chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole, or 4-CM-3-T-1H-P, is a small organic molecule with potential applications in a range of scientific research areas. It is an arylpyrazole compound, a type of heterocyclic compound containing both a pyrazole and an aryl ring, and is synthesized by a simple two-step reaction. This compound has been studied for its potential use in a variety of research areas, including drug discovery, biochemistry, and physiology. It has been found to have bioactivity in a number of areas, including as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).
Applications De Recherche Scientifique
4-CM-3-T-1H-P has been studied for its potential use in a variety of scientific research areas. It has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (4-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole), which is involved in the production of prostaglandins and thromboxanes. This makes it a potential target for drug discovery, as it could be used to develop drugs to inhibit 4-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole activity. In addition, it has been found to have potential applications in biochemistry and physiology, as it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This could make it a potential target for drugs to treat neurodegenerative diseases such as Alzheimer’s disease.
Mécanisme D'action
The mechanism of action of 4-CM-3-T-1H-P is not fully understood. It is believed to inhibit the activity of the enzyme cyclooxygenase-2 (4-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole) by binding to its active site, thus preventing the production of prostaglandins and thromboxanes. In addition, it is believed to inhibit the activity of the enzyme acetylcholinesterase by binding to its active site and preventing the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CM-3-T-1H-P are not fully understood. It has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and thromboxanes. Inhibition of this enzyme could lead to decreased inflammation and pain, as well as decreased risk of stroke, heart attack, and other cardiovascular diseases. In addition, it has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme could lead to increased levels of acetylcholine, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-CM-3-T-1H-P in laboratory experiments has both advantages and limitations. The main advantage is that it is a relatively simple compound to synthesize, requiring only a two-step reaction. This makes it relatively easy and inexpensive to produce in large quantities. In addition, it has been found to have potential applications in a variety of scientific research areas, making it a potentially useful tool in the laboratory. However, there are some limitations to its use in laboratory experiments. For example, it has not been extensively studied, so its mechanism of action and biochemical and physiological effects are not fully understood. In addition, its potential applications in drug discovery have not been fully explored, so its potential as a drug target is uncertain.
Orientations Futures
There are a number of potential future directions for the study of 4-CM-3-T-1
Propriétés
IUPAC Name |
4-(chloromethyl)-5-thiophen-2-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIMJLSANWBYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





